molecular formula C14H14FNO3 B1446389 Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 1357479-14-1

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No. B1446389
CAS RN: 1357479-14-1
M. Wt: 263.26 g/mol
InChI Key: YBONUZIUHNJFEK-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, abbreviated as EBFP, is an organic compound that has been widely studied in recent years. It has been found to have a variety of applications in scientific research and lab experiments.

Scientific Research Applications

Pharmacological Research

This compound is a valuable resource in pharmacological research due to its pyrrole ring system, which is a common scaffold in many biologically active compounds. The pyrrole subunit is found in various therapeutic agents, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more . Its diverse applications in medicinal chemistry make it a target for synthesizing new analogs with potential biological activities.

Anticancer Activity

Pyrrole derivatives are known to possess anticancer properties. The structural framework of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate allows for the development of new analogs that could be tested for their efficacy against various types of cancer, such as leukemia, lymphoma, and myelofibrosis .

Anti-Infective Agents

The pyrrole ring system is also significant in the development of anti-infective agents. Compounds containing this structure have been explored for their antibacterial, antifungal, antiprotozoal, and antimalarial properties. This makes Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate a candidate for the synthesis of new drugs targeting infectious diseases .

Antiviral Research

Indole derivatives, which share a similar core structure to pyrrole compounds, have shown anti-viral activity. By extension, Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate could be utilized in the synthesis of compounds to combat viral infections, such as hepatitis C virus (HCV) .

Biomarker Development

Pyrrole-2-carboxaldehyde derivatives, which are structurally related to Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, have been identified as biomarkers for diseases like diabetes. These compounds can be produced by reactions involving glucose and amino acids, indicating the potential of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate in the development of new diagnostic markers .

Natural Product Synthesis

The pyrrole-2-carboxaldehyde group is found in many natural products isolated from fungi, plants, and microorganisms. Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate could serve as a starting point for the synthesis of natural product analogs with various physiological activities .

properties

IUPAC Name

ethyl 1-benzyl-4-fluoro-3-hydroxypyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-2-19-14(18)12-13(17)11(15)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONUZIUHNJFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 3
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 4
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 5
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

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